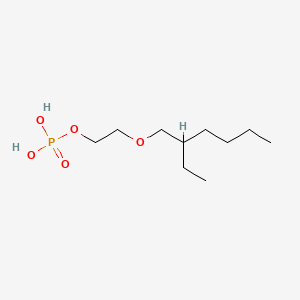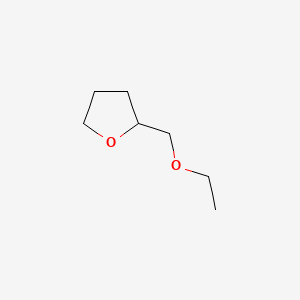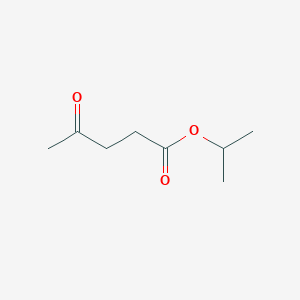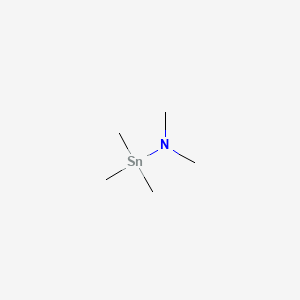
Poly(oxy-1,2-ethanediyl), alpha-(2-ethylhexyl)-omega-hydroxy-, phosphate
説明
Poly(oxy-1,2-ethanediyl), alpha-(2-ethylhexyl)-omega-hydroxy-, phosphate is a polymer that is used in various applications. It is often used as an additive in polyolefins .
Molecular Structure Analysis
The molecular structure of this compound is complex due to its polymeric nature. The exact structure can vary depending on the specifics of the polymerization process used in its synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be largely determined by its polymeric structure. These could include properties such as its melting point, boiling point, density, and solubility .科学的研究の応用
Oxidative Reactions
Poly(ethylene oxide), a related compound to Poly(oxy-1,2-ethanediyl), alpha-(2-ethylhexyl)-omega-hydroxy-, phosphate, undergoes rapid oxidation when exposed to hydroxyl and hydroperoxyl radicals. This process, studied through photochemical and chemical means, results in molecular weight reduction and a transition from a crystalline structure to an amorphous state. This has implications for the polymer's stability and functionality in various applications (Kaczmarek, Lindén, & Rabek, 1995).
Food Contact Materials Safety
Poly(oxy-1,2-ethanediyl) derivatives have been assessed for their safety in food contact materials. Studies have shown that specific derivatives, when used as additives in polystyrene, do not pose safety concerns for consumers, provided their concentration and migration levels are within specified limits. These assessments are crucial for ensuring the safe use of these compounds in packaging materials that come into contact with food (Silano et al., 2019).
Biodegradable Composite Materials
Research on biodegradable composite materials has highlighted the use of poly(alpha-hydroxy acids) like PLA, which have been combined with soluble calcium phosphate glass particles. The incorporation of phosphate glass significantly accelerates PLA's degradation, leading to the formation of calcium phosphate precipitates on the composite surface. This opens up possibilities for developing new biodegradable materials with specific degradation rates and mechanical properties (Navarro et al., 2005).
Polymer Degradation Mechanisms
The degradation mechanisms of polymers, including poly(caprolactone), a poly(alpha-hydroxy acid), have been studied to understand the role of factors like hydroxyl radicals. This research is significant for applications in human therapy, where the understanding of degradation mechanisms can inform the design of more effective and safe biodegradable implants and devices (Ali et al., 1993).
特性
IUPAC Name |
2-(2-ethylhexoxy)ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O5P/c1-3-5-6-10(4-2)9-14-7-8-15-16(11,12)13/h10H,3-9H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMTCUUMKXFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867615 | |
| Record name | 2-[(2-Ethylhexyl)oxy]ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylhexoxy)ethyl dihydrogen phosphate | |
CAS RN |
735222-31-8, 68439-39-4 | |
| Record name | 2-((2-Ethylhexyl)oxy)ethyl phosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0735222318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl)-ω-hydroxy-, phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-ETHYLHEXYL)OXY)ETHYL PHOSPHORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUN3NVF7GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















